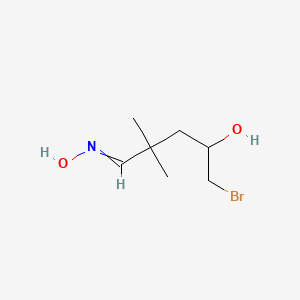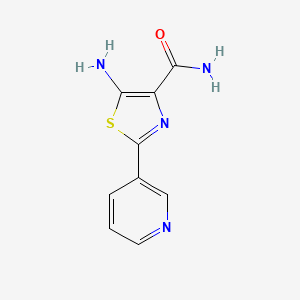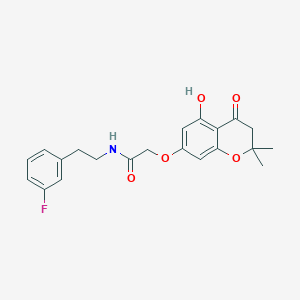
5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Chlorination: The quinoline derivative undergoes chlorination to introduce chlorine atoms at the 5 and 8 positions.
Ethoxylation: The chlorinated quinoline is then subjected to ethoxylation to introduce the ethoxy group at the 4 position.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled reactions and precise temperature management.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
5,8-Dichloroquinoline-2-carboxylic acid: Lacks the ethoxy group at the 4 position.
4-Ethoxyquinoline-2-carboxylic acid: Lacks the chlorine atoms at the 5 and 8 positions.
Uniqueness
5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid is unique due to the presence of both chlorine atoms and the ethoxy group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
921761-12-8 |
|---|---|
Molecular Formula |
C12H9Cl2NO3 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
5,8-dichloro-4-ethoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-9-5-8(12(16)17)15-11-7(14)4-3-6(13)10(9)11/h3-5H,2H2,1H3,(H,16,17) |
InChI Key |
FXMOYWMHWJPLDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC2=C(C=CC(=C12)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene]](/img/structure/B12626801.png)
![1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-](/img/structure/B12626807.png)




![3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12626832.png)
![4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626835.png)


![5,6-Dimethyl-3-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12626846.png)
![N'-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide](/img/structure/B12626851.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile)](/img/structure/B12626856.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)
